4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid
Overview
Description
4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the CAS Number: 848316-25-6 . It has a molecular weight of 239.66 and its IUPAC name is 4-chloro-3-(2-oxo-1-pyrrolidinyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO3/c12-8-4-3-7 (11 (15)16)6-9 (8)13-5-1-2-10 (13)14/h3-4,6H,1-2,5H2, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 16-17 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Advanced Oxidation Processes The study by Bokare and Choi (2011) demonstrates the oxidative degradation of organic pollutants using a redox cycle, which could be relevant for understanding the reactivity of "4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid" in environmental applications (Bokare & Choi, 2011).
Wastewater Treatment Rodrigo et al. (2001) explored the electrochemical behavior of synthetic electrodes in the presence of organic pollutants, suggesting potential applications in wastewater treatment that could extend to the study of "this compound" (Rodrigo et al., 2001).
Water Purification Matthews (1990) investigated the purification of water using titanium dioxide under UV light, indicating the potential for "this compound" to participate in similar purification processes (Matthews, 1990).
Molecular Engineering Oruganti et al. (2017) discussed the synthesis and characterization of molecular salts/cocrystals, showcasing the importance of understanding molecular interactions for the development of new materials, which could be relevant for "this compound" (Oruganti et al., 2017).
Oxidative Degradation of Pollutants Choi and Bokare (2010) explored the use of chromate for the oxidative degradation of organic compounds in water, suggesting a potential application for "this compound" in similar degradation processes (Choi & Bokare, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-4-3-7(11(15)16)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHJTBVTPKIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407178 | |
Record name | 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
848316-25-6 | |
Record name | 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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